Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)
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Description
“Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)” is a chemical compound with the molecular formula C7H10O3 . It is a derivative of cyclopropanecarboxaldehyde, which has the molecular formula C4H6O .
Synthesis Analysis
The synthesis of cyclopropanecarboxaldehyde involves several steps. One method involves the reaction of [Ni (cod) (2)] (cod = 1,5-cyclooctadiene) and PBu (3) to form eta (2)-enonenickel complexes . Another method involves the preparation of a cyclopropylidene tetralone, which undergoes an enantioselective palladium-catalyzed [3+2] TMM cycloaddition to provide a chiral spiro-fused cyclopentene .Molecular Structure Analysis
The molecular structure of cyclopropanecarboxaldehyde can be represented by the InChI string: InChI=1S/C4H6O/c5-3-4-1-2-4/h3-4H,1-2H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving cyclopropanecarboxaldehyde are complex and varied. For instance, it can be used in the synthesis of eta (2)-enonenickel complexes . It can also undergo an enantioselective palladium-catalyzed [3+2] TMM cycloaddition to form a chiral spiro-fused cyclopentene .Physical And Chemical Properties Analysis
Cyclopropanecarboxaldehyde is a liquid at room temperature . It has a refractive index of n20/D 1.4298 (lit.) . Its boiling point is 98-101 °C (lit.) , and its density is 0.938 g/mL at 25 °C (lit.) . The compound has a molecular weight of 70.09 .Safety And Hazards
Cyclopropanecarboxaldehyde is classified as a flammable liquid (Flam. Liq. 2) and skin corrosive (Skin Corr. 1B) . It has a flash point of 7 °C (closed cup) . The safety precautions include avoiding ignition sources, wearing protective equipment, and handling the compound in a well-ventilated area .
properties
IUPAC Name |
[(1S,2R)-2-formylcyclopropyl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(9)10-4-7-2-6(7)3-8/h3,6-7H,2,4H2,1H3/t6-,7+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETVGNKAFWGXPK-NKWVEPMBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CC1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1C[C@H]1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,2R)-2-formylcyclopropyl]methyl acetate |
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